5-Acetylthiophene-2-carboxylic acid
Overview
Description
5-Acetylthiophene-2-carboxylic acid is a chemical compound derived from thiophene, a heterocyclic compound with a sulfur atom in its ring structure. It is an intermediate in the synthesis of various pharmaceuticals and organic molecules. The compound has been utilized in the synthesis of arotinolol hydrochloride, a beta-blocker used for treating hypertension and cardiac arrhythmias .
Synthesis Analysis
The synthesis of 5-acetylthiophene-2-carboxylic acid involves multiple steps starting from thiophene. One reported method includes a five-step reaction process that ultimately yields arotinolol hydrochloride with an overall yield of about 6% . Another approach for synthesizing derivatives involves the reaction of 2-acetylthiophene with arenediazonium chlorides in the presence of a catalyst, leading to the formation of 2-acetyl-5-arylthiophenes . Additionally, methods have been developed for the synthesis of related compounds, such as 5-alkylthio-4-ketoalkanoic acids, through reductive cleavage of acetylamino- and nitrothiophene-2-carboxylic acids .
Molecular Structure Analysis
The molecular structure of 5-acetylthiophene-2-carboxylic acid and its derivatives has been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. These methods help determine the positions of substituent groups and confirm the overall structure of the compounds . The presence of the acetyl and carboxylic acid groups on the thiophene ring significantly influences the chemical behavior and reactivity of the molecule.
Chemical Reactions Analysis
5-Acetylthiophene-2-carboxylic acid participates in various chemical reactions due to its functional groups. For instance, it can be converted into 5-acetylthiophene-2-formamide, which is then used in further reactions to synthesize arotinolol hydrochloride . The compound's reactivity with different reagents, such as alkali metals in liquid ammonia, can lead to the cleavage of the thiophene ring and the formation of new compounds like 5-mercapto-4-ketoalkanoic acids .
Physical and Chemical Properties Analysis
While the specific physical properties of 5-acetylthiophene-2-carboxylic acid are not detailed in the provided papers, the compound's structure suggests it would exhibit properties typical of aromatic carboxylic acids. These might include a relatively high melting point and the ability to form hydrogen bonds due to the carboxylic acid group, which could affect its solubility in various solvents. The acetyl group also contributes to the compound's reactivity, particularly in electrophilic aromatic substitution reactions . Supramolecular liquid-crystalline complexes derived from related compounds suggest potential applications in materials science
Scientific Research Applications
Synthesis Applications
5-Acetylthiophene-2-carboxylic acid is used in various synthesis processes. For instance, it is used in the synthesis of arotinolol hydrochloride, a process that involves several reaction steps starting from thiophene (L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011). Similarly, it is part of the reaction process to produce 5-(2-mercapto-4-thiazolyl)-2-thiophene formamide, which is further processed into arotinolol hydrochloride.
Chemical Reactions
5-Acetylthiophene-2-carboxylic acid is involved in various chemical reactions. For example, it reacts with N-(hydroxymethyl)chloroacetamide in concentrated sulfuric acid to yield derivatives (Y. Gol'dfarb, A. P. Yakubov, & L. I. Belen’kii, 1986). It is also used in the synthesis of anti-inflammatory agents, where it is converted to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).
Biological Activity
This compound is explored for its potential in developing new therapeutic agents. For instance, 5-substituted benzo[b]thiophene derivatives synthesized from 5-aminobenzo[b]thiophene-2-carboxylic acid have shown potent anti-inflammatory activity. This illustrates the potential of 5-acetylthiophene-2-carboxylic acid derivatives in pharmacology (M. A. Radwan, M. A. Shehab, & S. El-Shenawy, 2009).
Catalysis and Material Science
In catalysis and material science, 5-acetylthiophene-2-carboxylic acid derivatives are used to create polysubstituted thiophenes and benzothiophenes, which have applications in creating materials with liquid crystalline, photochromic, and other functional properties (Shyh-Ming Yang et al., 2002).
Safety And Hazards
5-Acetylthiophene-2-carboxylic acid is classified as a warning hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
5-acetylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIMWYKJUFVJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395811 | |
Record name | 5-acetylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylthiophene-2-carboxylic acid | |
CAS RN |
4066-41-5 | |
Record name | 5-Acetyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4066-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-acetylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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